Lactococcin G-a -

Lactococcin G-a

Catalog Number: EVT-245460
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Lactococcin G-a is derived from Lactococcus lactis strains, which are commonly found in fermented dairy products. The specific strain involved in the production of Lactococcin G-a has been identified through various studies focusing on the genetic and biochemical characterization of bacteriocins produced by Lactococcus lactis .

Classification

Lactococcin G-a is classified under the broader category of bacteriocins, specifically as a class II unmodified bacteriocin. Class II bacteriocins are known for their heat stability and resistance to proteolytic enzymes, which enhances their potential applications in food preservation .

Synthesis Analysis

Methods

The synthesis of Lactococcin G-a is encoded by a plasmid-borne operon within the producing Lactococcus lactis strain. This operon typically consists of two genes: one coding for the pre-bacteriocin and another for an immunity protein that protects the producing bacteria from its own bacteriocin .

Technical Details

The synthesis process involves several key steps:

  • Gene Expression: The genes responsible for Lactococcin G-a production are expressed during the exponential growth phase of the bacteria.
  • Precursor Processing: The pre-bacteriocin undergoes post-translational modifications to yield the mature form, which is then secreted via a Sec-dependent pathway .
  • Purification: Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to purify and characterize the bacteriocin .
Molecular Structure Analysis

Structure

The molecular structure of Lactococcin G-a is characterized by a linear peptide chain composed of approximately 66 amino acids. The precise amino acid sequence contributes to its antimicrobial properties, allowing it to interact effectively with target bacterial membranes.

Data

The molecular mass of Lactococcin G-a is estimated to be around 7381 Da, consistent with other similar bacteriocins . Structural studies using techniques such as nuclear magnetic resonance (NMR) have provided insights into its three-dimensional conformation, revealing critical features that facilitate its mechanism of action against target bacteria .

Chemical Reactions Analysis

Reactions

Lactococcin G-a exerts its antimicrobial effects primarily through disruption of bacterial cell membranes. This action is typically characterized by:

  • Membrane Permeabilization: The bacteriocin binds to specific receptors on the target bacteria's surface, leading to pore formation in the membrane.
  • Cell Lysis: The resultant membrane damage causes leakage of intracellular contents, ultimately leading to cell death.

Technical Details

The effectiveness of Lactococcin G-a can be influenced by factors such as pH, temperature, and the presence of other ions or molecules that may compete for binding sites on bacterial membranes .

Mechanism of Action

Process

The mechanism of action for Lactococcin G-a involves several steps:

  1. Binding: The bacteriocin binds to specific receptors on susceptible bacterial cells.
  2. Pore Formation: This binding induces conformational changes in the membrane, leading to pore formation.
  3. Cell Death: The formation of pores disrupts membrane integrity, resulting in cell lysis and death.

Data

Research indicates that Lactococcin G-a demonstrates a broad spectrum of activity against various Gram-positive bacteria, highlighting its potential utility in food preservation and as an alternative to traditional antibiotics .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Lactococcin G-a is soluble in aqueous solutions, which is essential for its function in food systems.
  • Stability: It exhibits stability across a range of temperatures and pH levels, making it suitable for various applications.

Chemical Properties

  • Molecular Mass: Approximately 7381 Da.
  • Amino Acid Composition: Characterized by a specific sequence that contributes to its bioactivity.

Relevant analyses include mass spectrometry and NMR spectroscopy to confirm structural integrity and functional properties .

Applications

Lactococcin G-a has several scientific uses:

  • Food Preservation: Its antimicrobial properties make it an effective agent for inhibiting spoilage organisms in dairy products.
  • Biopreservation: It can be utilized as a natural preservative in various food matrices, enhancing shelf life without compromising safety.
  • Pharmaceuticals: Potential applications include development as an alternative therapeutic agent against antibiotic-resistant bacteria due to its specific action against Gram-positive pathogens .

Properties

Product Name

Lactococcin G-a

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